molecular formula C22H32O4 B122072 15(R)-Iloprost

15(R)-Iloprost

Cat. No.: B122072
M. Wt: 360.5 g/mol
InChI Key: HIFJCPQKFCZDDL-GAGQTBDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(R)-Iloprost is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15(R)-Iloprost involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pentalene core, followed by the introduction of the hydroxy and methyloctenyl groups. The final step involves the formation of the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

15(R)-Iloprost undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, 15(R)-Iloprost is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer new avenues for drug development, particularly in targeting specific molecular pathways.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 15(R)-Iloprost involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 15(R)-Iloprost include other pentalene derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific stereochemistry. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-GAGQTBDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.